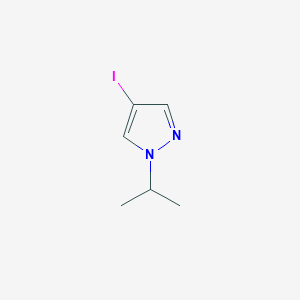

4-Iodo-1-isopropyl-1H-pyrazole

説明

The exact mass of the compound 4-Iodo-1-isopropyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Iodo-1-isopropyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-1-isopropyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-iodo-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXNVDUEBJYAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620574 | |

| Record name | 4-Iodo-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313350-82-2 | |

| Record name | 4-Iodo-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1-(propan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Iodo-1-isopropyl-1H-pyrazole CAS number 313350-82-2

An In-Depth Technical Guide to 4-Iodo-1-isopropyl-1H-pyrazole (CAS 313350-82-2): Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-1-isopropyl-1H-pyrazole, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the strategic importance of the pyrazole scaffold in pharmaceuticals, with a particular focus on its role in the development of protein kinase inhibitors. We present a detailed, validated protocol for the synthesis and purification of 4-Iodo-1-isopropyl-1H-pyrazole, explaining the chemical principles behind each step. Furthermore, this guide details its critical applications as a versatile intermediate in carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling, which are fundamental to modern drug discovery. The content is structured to provide both theoretical understanding and practical, actionable methodologies for laboratory application.

The Strategic Value of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In medicinal chemistry, it is classified as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a robust foundation for the development of novel therapeutic agents. The pyrazole nucleus is a prominent feature in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5]

A significant area where the pyrazole scaffold has proven indispensable is in the design of Protein Kinase Inhibitors (PKIs).[1][2] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][6] The pyrazole core serves as an effective bioisostere and a versatile framework for constructing molecules that can selectively bind to the ATP-binding pocket of specific kinases.[1] As of recent counts, eight FDA-approved small molecule kinase inhibitors incorporate a pyrazole ring, including notable drugs like Crizotinib, Ruxolitinib, and Encorafenib.[1][2]

Within this context, 4-Iodo-1-isopropyl-1H-pyrazole emerges as a strategically important synthetic intermediate. Its value lies in the combination of the stable, biologically active pyrazole core and the synthetically versatile carbon-iodine bond at the C4 position. This iodo-group serves as a reactive "handle" for introducing molecular diversity through well-established cross-coupling reactions, enabling the systematic exploration of a drug candidate's structure-activity relationship (SAR).[7][8]

Physicochemical Properties and Characterization

A precise understanding of the physicochemical properties is essential for the effective use, storage, and characterization of any chemical intermediate.

| Property | Value | Source |

| CAS Number | 313350-82-2 | [9][10] |

| Molecular Formula | C₆H₉IN₂ | [9][10] |

| Molecular Weight | 236.05 g/mol | [9][10] |

| Appearance | Solid (Typical) | [9] |

| SMILES | CC(C)N1C=C(I)C=N1 | [9] |

| InChI Key | CFXNVDUEBJYAAZ-UHFFFAOYSA-N | [9] |

Spectroscopic Characterization

Confirmation of the structure and purity of 4-Iodo-1-isopropyl-1H-pyrazole is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous confirmation of the key structural features. The isopropyl group will present as a characteristic septet (for the single -CH proton) and a doublet (for the six equivalent -CH₃ protons). The two protons on the pyrazole ring (at C3 and C5) will appear as distinct singlets.

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the three unique carbons of the pyrazole ring. The carbon bearing the iodine atom (C4) will be shifted significantly due to the heavy atom effect. Signals corresponding to the isopropyl group carbons will also be present.

-

Mass Spectrometry (MS) : MS analysis will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to 236.05.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| C3-H | ~7.5 - 7.8 | Singlet | 1H | Pyrazole Ring |

| C5-H | ~7.8 - 8.1 | Singlet | 1H | Pyrazole Ring |

| N-CH(CH₃)₂ | ~4.4 - 4.6 | Septet | 1H | Isopropyl CH |

| N-CH(CH₃)₂ | ~1.4 - 1.5 | Doublet | 6H | Isopropyl CH₃ |

Note: Predicted shifts are based on analysis of similar structures and general principles; actual values may vary depending on the solvent and instrument used.[11]

Synthesis and Purification: A Validated Protocol

The synthesis of 4-Iodo-1-isopropyl-1H-pyrazole is efficiently achieved via a two-step sequence starting from the parent 1H-pyrazole. This strategy involves an initial electrophilic iodination at the electron-rich C4 position, followed by a standard N-alkylation.

Synthetic Workflow Diagram

Caption: A two-step synthesis of 4-Iodo-1-isopropyl-1H-pyrazole.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Iodo-1H-pyrazole

This procedure utilizes an environmentally benign iodination method with hydrogen peroxide as the oxidant.[7] The reaction proceeds via the in-situ generation of an electrophilic iodine species that attacks the C4 position of the pyrazole ring, which is the most nucleophilic site.

-

Reaction Setup: To a stirred suspension of 1H-pyrazole (1.0 eq) in water, add elemental iodine (0.5 eq).

-

Iodination: Add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature. The reaction is exothermic and should be controlled.

-

Monitoring: Stir the reaction at room temperature, monitoring its progress by Thin-Layer Chromatography (TLC) until the starting pyrazole is consumed.

-

Work-up: Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite until the dark color disappears.

-

Isolation: The product, 4-Iodo-1H-pyrazole, often precipitates from the aqueous solution. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Iodo-1-isopropyl-1H-pyrazole

This step is a nucleophilic substitution where the deprotonated pyrazole nitrogen attacks the alkyl halide.

-

Reaction Setup: Dissolve the dried 4-Iodo-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. The base deprotonates the pyrrole-like nitrogen (N1), generating the pyrazolate anion.

-

Alkylation: Add 2-iodopropane (1.2 eq) to the mixture. Heat the reaction to 60-70 °C and stir until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product as a solid.[7]

Core Applications in Drug Development

The primary utility of 4-Iodo-1-isopropyl-1H-pyrazole is as a versatile building block for constructing more complex molecular architectures, a critical task in lead optimization.[8]

The C-I Bond: A Gateway to Molecular Diversity

The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[7][8] These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. By coupling 4-Iodo-1-isopropyl-1H-pyrazole with a diverse range of boronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig), chemists can rapidly generate large libraries of novel compounds. This capability is invaluable for exploring the structure-activity relationships required to optimize a drug candidate's potency, selectivity, and pharmacokinetic properties.

Workflow: From Building Block to Potential Kinase Inhibitor

The following diagram illustrates a generalized Suzuki-Miyaura coupling, a cornerstone reaction in medicinal chemistry, to create a bi-aryl pyrazole derivative—a common motif in kinase inhibitors.

Caption: Suzuki coupling using the title compound to generate diverse scaffolds.

Protocol: Synthesis of a Boronic Ester Intermediate

For many applications, converting the iodo-pyrazole into its corresponding boronic acid pinacol ester is a strategic first step. This creates a more stable, easily handled intermediate that is ready for subsequent Suzuki couplings.[12]

-

Grignard Formation: Dissolve 4-Iodo-1-isopropyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool to -15 °C.

-

Halogen-Metal Exchange: Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.05 eq) to perform a halogen-metal exchange, generating the pyrazole Grignard reagent in situ.

-

Borylation: To this solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, 1.1 eq) dropwise, maintaining the low temperature.

-

Quenching and Isolation: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry, and purify by chromatography or crystallization to yield 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[12]

Conclusion and Future Outlook

4-Iodo-1-isopropyl-1H-pyrazole is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its robust pyrazole core provides a biologically relevant starting point, while the strategically placed iodo group offers a gateway to immense chemical diversity. The synthetic protocols outlined in this guide are reliable and scalable, providing researchers with the practical means to leverage this compound's full potential. As research into targeted therapies continues to expand, particularly in oncology and immunology, the demand for versatile and well-characterized building blocks like 4-Iodo-1-isopropyl-1H-pyrazole will undoubtedly grow, solidifying its role in the development of next-generation medicines.

References

-

Faria, J. V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link][1]

-

Faria, J. V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link][2]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link][3]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link][4]

-

Shaikh, J., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link][6]

-

Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. [Link][13]

-

Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link][14]

-

Shaikh, J., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link][15]

-

Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Google Patents. [16]

-

Karrouchi, K., et al. (2018). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Chourasiya, M., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Link][5]

-

Torok, B., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(18), 5649. [Link]

- Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.

-

Vaughan, J. D., et al. (1971). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 93(21), 5277–5282. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link][17]

-

Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. [Link][18]

-

PubChem. (n.d.). 4-Iodopyrazole. PubChem. [Link]

-

CP Lab Safety. (n.d.). 4-Iodo-1-isopropyl-1H-pyrazole, 1 gram. CP Lab Safety. [Link][10]

-

Krasavin, M., et al. (2013). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2013(3), 183-200. [Link]

-

Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]

-

Google Patents. (2014). CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester. Google Patents. [12]

-

ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]

-

Wiley Online Library. (2025). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Wiley Online Library. [Link][19]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

National Institutes of Health. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Institutes of Health. [Link]

-

Chem-Impex. (n.d.). 1-Isopropyl-1H-pyrazole-4-carboxylic acid. Chem-Impex. [Link]

-

PubChem. (n.d.). 1-isopropyl-1H-pyrazole. PubChem. [Link]

-

PubChem. (n.d.). Aqueous solubility of the compound by turbidimetric solubility assay. PubChem. [Link]

- Google Patents. (n.d.). AU2020408173A1 - A pharmaceutical composition of a pyrazole compound dispersed in a polymer matrix.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR 313350-82-2 [sigmaaldrich.com]

- 10. calpaclab.com [calpaclab.com]

- 11. benchchem.com [benchchem.com]

- 12. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 15. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 17. Pyrazole synthesis [organic-chemistry.org]

- 18. sciforum.net [sciforum.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Iodo-1-isopropyl-1H-pyrazole

Introduction: The Strategic Importance of 4-Iodo-1-isopropyl-1H-pyrazole in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in a multitude of approved drugs and clinical candidates.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[2] The strategic introduction of an iodine atom at the 4-position of the pyrazole ring transforms it into a highly versatile synthetic intermediate.[2] This iodo-functionalization provides a crucial handle for a variety of powerful cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures and the exploration of novel chemical spaces in drug discovery programs.[2][3]

4-Iodo-1-isopropyl-1H-pyrazole (CAS No: 313350-82-2; Molecular Formula: C₆H₉IN₂; Molecular Weight: 236.05 g/mol ) is a key building block in this context.[4][5] The isopropyl group at the N1 position can significantly influence the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug development. This guide provides a comprehensive overview of the synthesis of this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices to ensure scientific integrity and reproducibility.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of 4-iodo-1-isopropyl-1H-pyrazole can be approached via two primary retrosynthetic pathways:

-

Direct Electrophilic Iodination of 1-isopropyl-1H-pyrazole: This is the most direct and atom-economical approach. It relies on the inherent nucleophilicity of the pyrazole ring.

-

N-isopropylation of 4-Iodopyrazole: This alternative route involves the initial synthesis of 4-iodopyrazole, followed by the introduction of the isopropyl group onto the pyrazole nitrogen.

Strategy 1: Direct Electrophilic Iodination

The direct iodination of a pre-formed pyrazole ring is the most common and efficient method for synthesizing 4-iodopyrazoles. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.[3][6] This high regioselectivity is a key advantage of this method.[3]

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[3] An electrophilic iodine species (I⁺) is generated in situ from a suitable iodine source. The pyrazole ring then acts as a nucleophile, attacking the I⁺ species to form a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the 4-iodinated product.

Caption: Mechanism of electrophilic iodination of 1-isopropyl-1H-pyrazole.

Several reagent systems can be employed to generate the electrophilic iodine species:

-

Molecular Iodine (I₂) with an Oxidant: This is a cost-effective and common method. Oxidants such as hydrogen peroxide (H₂O₂), ceric ammonium nitrate (CAN), or iodic acid (HIO₃) are used to generate I⁺ from I₂.[2][7] The I₂/H₂O₂ system is particularly attractive as it is considered a "green" method, with water as the only byproduct.[8][9]

-

N-Iodosuccinimide (NIS): NIS is a mild and highly effective iodinating agent, often used for substrates that may be sensitive to harsher conditions.[7] Its use can sometimes be facilitated by an acid catalyst, such as trifluoroacetic acid (TFA), especially for less reactive pyrazoles.[7]

Strategy 2: N-isopropylation of 4-Iodopyrazole

The N-alkylation of pyrazoles is typically achieved by treating the pyrazole with an alkylating agent in the presence of a base.[11] For the synthesis of 4-iodo-1-isopropyl-1H-pyrazole, 4-iodopyrazole would be reacted with an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) in the presence of a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[11][12] Phase-transfer catalysts can also be employed to facilitate the reaction.[11]

A key challenge in the N-alkylation of unsymmetrical pyrazoles is the potential for the formation of regioisomers (N1 vs. N2 alkylation). However, for 4-iodopyrazole, the two nitrogen atoms are equivalent, so this is not a concern.

Recommended Synthetic Protocol: Direct Iodination using N-Iodosuccinimide (NIS)

For its high selectivity, mild reaction conditions, and straightforward work-up, the direct iodination of 1-isopropyl-1H-pyrazole using N-Iodosuccinimide (NIS) is the recommended protocol.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of 4-iodo-1-isopropyl-1H-pyrazole.

Detailed Step-by-Step Methodology

Materials:

-

1-isopropyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-isopropyl-1H-pyrazole (1.0 equivalent).

-

Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per 1 mmol of pyrazole).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 4-iodo-1-isopropyl-1H-pyrazole.

Data Presentation and Characterization

The successful synthesis of 4-iodo-1-isopropyl-1H-pyrazole should be confirmed by standard analytical techniques.

| Parameter | Expected Value/Observation |

| CAS Number | 313350-82-2[4][5] |

| Molecular Formula | C₆H₉IN₂[4] |

| Molecular Weight | 236.05 g/mol [4][5] |

| Appearance | Solid[5] |

| ¹H NMR | Peaks corresponding to the isopropyl group (septet and doublet) and two singlets for the pyrazole ring protons. |

| ¹³C NMR | Signals for the isopropyl carbons and the three pyrazole ring carbons, with the C4 carbon signal shifted due to the iodine substituent. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

Trustworthiness and Self-Validating Systems

The described protocol is designed to be a self-validating system. The progress of the reaction can be easily monitored by TLC, providing clear evidence of the consumption of the starting material and the formation of the product. The purification by column chromatography ensures the isolation of the target compound in high purity. Finally, the identity and purity of the final product are unequivocally confirmed by spectroscopic methods (NMR and MS), ensuring the trustworthiness of the synthetic outcome.

Conclusion

The synthesis of 4-iodo-1-isopropyl-1H-pyrazole is a critical transformation for the generation of advanced intermediates in drug discovery and materials science. The direct electrophilic iodination of 1-isopropyl-1H-pyrazole using N-iodosuccinimide offers a reliable, high-yielding, and regioselective route to this valuable compound. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and successfully synthesize this key building block for their research endeavors.

References

- An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole - Benchchem. (n.d.).

- 4-Iodo-1-isopropyl-1H-pyrazole, 1 gram - CP Lab Safety. (n.d.).

- 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR 313350-82-2 - Sigma-Aldrich. (n.d.).

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).

- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).

- Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem. (n.d.).

- An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives - Benchchem. (n.d.).

- Pyrazole. (n.d.).

- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (n.d.).

- Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchGate. (n.d.).

- 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem - NIH. (n.d.).

- Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles - Benchchem. (n.d.).

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (n.d.).

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR 313350-82-2 [sigmaaldrich.com]

- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to 4-Iodo-1-isopropyl-1H-pyrazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-1-isopropyl-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. We begin by establishing its core molecular properties, centered on a precise molecular weight of 236.05 g/mol , and proceed to elucidate its strategic importance in drug discovery.[1][2] The true value of this compound lies in the synthetic versatility endowed by the iodine atom at the 4-position of the pyrazole ring, which serves as a highly efficient reactive handle for palladium-catalyzed cross-coupling reactions.[3] This guide details a representative synthetic protocol, methods for analytical characterization, and critical safety information. Designed for researchers, chemists, and drug development professionals, this document offers both foundational knowledge and practical insights into the application of 4-Iodo-1-isopropyl-1H-pyrazole for the synthesis of complex, high-value molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[3][4]

Core Molecular Profile and Physicochemical Properties

4-Iodo-1-isopropyl-1H-pyrazole is a substituted pyrazole derivative whose utility is intrinsically linked to its specific chemical structure. The presence of the isopropyl group at the N1 position provides steric bulk and modulates solubility, while the iodo group at the C4 position is the primary site of reactivity for synthetic diversification.

Caption: Chemical structure of 4-Iodo-1-isopropyl-1H-pyrazole.

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and stoichiometric calculations.

| Property | Value | Source(s) |

| Molecular Weight | 236.05 g/mol | [1][2] |

| Molecular Formula | C₆H₉IN₂ | [1][2] |

| CAS Number | 313350-82-2 | [1][2] |

| Appearance | Solid | [2] |

| Canonical SMILES | CC(C)N1C=C(C=N1)I | [2] |

| InChI Key | CFXNVDUEBJYAAZ-UHFFFAOYSA-N | [2] |

Strategic Importance in Medicinal Chemistry

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs for its favorable pharmacological properties and metabolic stability.[5][6][7] The strategic value of 4-Iodo-1-isopropyl-1H-pyrazole extends beyond the core scaffold; its true power lies in the C4-Iodo substitution.

The Iodo Group as a Versatile Synthetic Handle

The iodine atom at the C4 position serves as an exceptionally effective leaving group and reactive site for palladium-catalyzed cross-coupling reactions.[3] This allows for the late-stage functionalization of the pyrazole core, a critical advantage in lead optimization where rapid generation of analogues is necessary.[3] Reactions such as the Suzuki-Miyaura (coupling with boronic acids) and Sonogashira (coupling with terminal alkynes) enable the efficient formation of new carbon-carbon bonds, transforming the simple building block into complex molecular architectures.[3][8]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR 313350-82-2 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

4-Iodo-1-isopropyl-1H-pyrazole spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 4-Iodo-1-isopropyl-1H-pyrazole

Introduction

4-Iodo-1-isopropyl-1H-pyrazole is a key heterocyclic building block in the fields of medicinal chemistry and drug development. Its structure, featuring a pyrazole core substituted with an isopropyl group at the N1 position and an iodine atom at the C4 position, provides a versatile scaffold for creating complex molecular architectures. The iodine atom serves as a valuable handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the synthesis of diverse compound libraries for biological screening.[1] The molecular formula of the compound is C₆H₉IN₂ and its CAS number is 313350-82-2.[2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the spectral data for 4-iodo-1-isopropyl-1H-pyrazole, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral signatures is paramount for unambiguous structure elucidation, purity assessment, and quality control in a research and development setting. The interpretation of this data is grounded in fundamental principles and supported by comparative data from related pyrazole derivatives.

Caption: Molecular structure of 4-Iodo-1-isopropyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-iodo-1-isopropyl-1H-pyrazole, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectral Data

The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. The electronic environment of the pyrazole ring is influenced by the electron-donating isopropyl group at N1 and the electron-withdrawing, electronegative iodine atom at C4. This results in a characteristic pattern of signals. For instance, in related 1-aryl-3-CF₃-4-iodopyrazoles, the C5-H proton appears as a distinct singlet in the aromatic region.[4]

Table 1: ¹H NMR Data for 4-Iodo-1-isopropyl-1H-pyrazole

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 (Pyrazole Ring) | ~7.5 - 7.8 | Singlet (s) | 1H | N/A |

| H-3 (Pyrazole Ring) | ~7.4 - 7.6 | Singlet (s) | 1H | N/A |

| CH (Isopropyl) | ~4.4 - 4.6 | Septet (sept) | 1H | ~6.6 |

| CH₃ (Isopropyl) | ~1.4 - 1.5 | Doublet (d) | 6H | ~6.6 |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring appear as sharp singlets, as they are not coupled to each other or any adjacent protons. Their chemical shifts in the downfield region (7.4-7.8 ppm) are characteristic of aromatic protons. The precise positions are influenced by the opposing electronic effects of the N-isopropyl group and the C4-iodo substituent.

-

Isopropyl Protons: The isopropyl group gives rise to a classic septet-doublet pattern. The single methine (CH) proton is split into a septet by the six equivalent protons of the two methyl groups. Conversely, the six methyl (CH₃) protons are split into a doublet by the single methine proton. The integration values of 1H and 6H, respectively, confirm this assignment. The coupling constant (J) for both multiplets will be identical, a key feature of this spin system.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-iodo-1-isopropyl-1H-pyrazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. The presence of the heavy iodine atom has a profound effect on the chemical shift of the carbon to which it is attached (C-4). Studies on substituted pyrazoles have shown that substituents significantly influence the chemical shifts of the ring carbons.[5][6][7]

Table 2: ¹³C NMR Data for 4-Iodo-1-isopropyl-1H-pyrazole

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-5 (Pyrazole Ring) | ~138 - 142 |

| C-3 (Pyrazole Ring) | ~128 - 132 |

| C-4 (Pyrazole Ring) | ~58 - 62 |

| CH (Isopropyl) | ~50 - 54 |

| CH₃ (Isopropyl) | ~22 - 24 |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Pyrazole Carbons: Five distinct signals are expected. The most notable is the C-4 signal, which is shifted significantly upfield to ~58-62 ppm. This is due to the "heavy atom effect" of iodine, a phenomenon where the large electron cloud of the halogen shields the attached carbon nucleus, causing it to resonate at a lower frequency than would be expected based on electronegativity alone.

-

C-3 and C-5: These carbons appear in the typical aromatic region for pyrazoles. Their exact shifts are modulated by the N-isopropyl substituent.

-

Isopropyl Carbons: The methine (CH) and methyl (CH₃) carbons of the isopropyl group appear in the aliphatic region of the spectrum, consistent with their sp³ hybridization.

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Key IR Absorption Bands for 4-Iodo-1-isopropyl-1H-pyrazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3150 | C-H Stretch | Pyrazole Ring (Aromatic) |

| 2850 - 3000 | C-H Stretch | Isopropyl Group (Aliphatic) |

| ~1520 | C=N Stretch | Pyrazole Ring |

| ~1470 | C=C Stretch | Pyrazole Ring |

| 1350 - 1400 | C-H Bend | Isopropyl Group |

| 1100 - 1200 | C-N Stretch | Pyrazole Ring/Isopropyl |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum confirms the core structural features of the molecule. The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) is a key diagnostic feature distinguishing the pyrazole ring from the isopropyl substituent.[8] The characteristic ring stretching vibrations for C=N and C=C are found in the fingerprint region and confirm the presence of the pyrazole heterocycle.[9][10] The C-I stretch is expected at low wavenumbers (<600 cm⁻¹) and is often difficult to observe with standard mid-IR spectrometers.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. Electron Ionization (EI) is a common technique for this type of analysis.

Molecular Ion and Fragmentation

-

Molecular Ion (M⁺): The molecular weight of 4-iodo-1-isopropyl-1H-pyrazole is 236.05 g/mol .[2][3] The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 236. Since iodine's most abundant isotope is ¹²⁷I, there will not be a significant M+2 peak as seen with chlorine or bromine.[11]

-

Fragmentation Pattern: The fragmentation of pyrazoles often involves the loss of stable neutral molecules like HCN.[12][13] The isopropyl group provides a site for characteristic aliphatic fragmentation.

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Loss |

| 236 | [C₆H₉IN₂]⁺ | Molecular Ion (M⁺) |

| 221 | [C₅H₆IN₂]⁺ | Loss of CH₃• (M-15) |

| 194 | [C₃H₃IN₂]⁺ | Loss of C₃H₆ (propene) |

| 127 | [I]⁺ | Iodine cation |

| 109 | [C₃H₂N₂]⁺ | Loss of I• and C₃H₇• |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

digraph "Fragmentation_Pathway" { graph [fontname="sans-serif", fontsize=10]; node [fontname="sans-serif", fontsize=10, shape=box, style=rounded]; edge [fontname="sans-serif", fontsize=10];M [label="[C₆H₉IN₂]⁺˙\nm/z = 236"]; M_minus_15 [label="[C₅H₆IN₂]⁺\nm/z = 221"]; M_minus_42 [label="[C₃H₃IN₂]⁺˙\nm/z = 194"]; isopropyl_cation [label="[C₃H₇]⁺\nm/z = 43"]; M -> M_minus_15 [label="- •CH₃"]; M -> M_minus_42 [label="- C₃H₆"]; M -> isopropyl_cation [label="- C₃H₂IN₂•"];

}

Caption: Proposed mass spectrometry fragmentation pathway.

Expertise & Experience: Interpreting the Mass Spectrum The fragmentation is driven by the formation of stable ions and neutral species.

-

Loss of Methyl (M-15): A common fragmentation for molecules containing an isopropyl group is the loss of a methyl radical (•CH₃) to form a more stable secondary carbocation, resulting in a peak at m/z 221.

-

Loss of Propene (M-42): A McLafferty-type rearrangement is not possible, but cleavage of the N-isopropyl bond can lead to the loss of propene (C₃H₆), generating the 4-iodopyrazole radical cation at m/z 194.

-

Formation of Isopropyl Cation: Cleavage of the N-C bond can also result in the formation of the stable isopropyl cation at m/z 43, which may appear as the base peak.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an unambiguous and robust characterization of 4-iodo-1-isopropyl-1H-pyrazole. The ¹H and ¹³C NMR spectra define the precise connectivity of the carbon-hydrogen framework, highlighting the unique electronic effects of the iodo-substituent. The IR spectrum confirms the presence of the key aromatic and aliphatic functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive spectral guide serves as an essential reference for scientists working with this important synthetic intermediate, ensuring confidence in material identity and quality throughout the research and development process.

References

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Canadian Journal of Chemistry.

- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.).

- Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. (n.d.). Journal of the Chemical Society B: Physical Organic.

- A vibrational assignment for pyrazole. (n.d.). Journal of the Chemical Society B: Physical Organic.

- 4-Iodopyrazole(3469-69-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- and (13)

- Technical Support Center: Synthesis of 4-Iodopyrazole. (n.d.). Benchchem.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv

- 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (n.d.).

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.

- An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Deriv

- IR spectral data of Pyrazoline derivatives (1-6). (n.d.).

- Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (n.d.). Indian Academy of Sciences.

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC - NIH.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2025). Open Research Library.

- 4-Iodopyrazole | C3H3IN2 | CID 77022. (n.d.). PubChem - NIH.

- (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023).

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.).

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).

- Figure S1. Mass fragmentation pattern of a representative compound 11.Br 2. (n.d.).

- Synthesis of 4-iodopyrazoles: A Brief Review. (2025).

- 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR 313350-82-2. (n.d.). Sigma-Aldrich.

- 4-Iodo-1-isopropyl-1H-pyrazole, 1 gram. (n.d.). CP Lab Safety.

- An In-depth Technical Guide to the Isomers of 1-isopropyl-1H-pyrazole-4-carbaldehyde. (n.d.). Benchchem.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of North Texas.

- 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole. (n.d.). ChemScene.

- 4-Iodopyrazole 99 3469-69-0. (n.d.). Sigma-Aldrich.

- 4-Iodopyrazole 99 3469-69-0. (n.d.). Sigma-Aldrich.

- 4-Iodo-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 4 iodo pyrazole. (n.d.). Sigma-Aldrich.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar.

- Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. (2022). YouTube.

- 1-Isopropyl-pyrazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 14.1 Introduction to IR Spectroscopy | Organic Chemistry. (2018). YouTube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR 313350-82-2 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. BiblioBoard [openresearchlibrary.org]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of 4-Iodo-1-isopropyl-1H-pyrazole

An In-depth Technical Guide to 4-Iodo-1-isopropyl-1H-pyrazole

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2][3] Its presence in numerous FDA-approved drugs highlights its importance in the development of therapeutic agents targeting a wide array of conditions.[2][4] This guide focuses on a particularly valuable derivative: 4-Iodo-1-isopropyl-1H-pyrazole (CAS No. 313350-82-2).[5][6] The strategic placement of an iodine atom at the 4-position transforms the stable pyrazole core into a versatile platform for molecular diversification through cross-coupling reactions.[1][7] The N-isopropyl group, in turn, modulates the compound's physicochemical properties, such as lipophilicity and solubility, which are critical for drug development.

This document provides a comprehensive examination of the physical and chemical properties of 4-Iodo-1-isopropyl-1H-pyrazole, offering field-proven insights into its synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to characterize its structure and core identifiers.

Caption: Chemical structure of 4-Iodo-1-isopropyl-1H-pyrazole.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 313350-82-2 | [5][6] |

| Molecular Formula | C₆H₉IN₂ | [5][6] |

| Molecular Weight | 236.05 g/mol | [5][6] |

| IUPAC Name | 4-iodo-1-(propan-2-yl)-1H-pyrazole | N/A |

| InChI | 1S/C6H9IN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3 | [5] |

| InChIKey | CFXNVDUEBJYAAZ-UHFFFAOYSA-N | [5] |

| SMILES | IC1=CN(C(C)C)N=C1 | [5] |

Physicochemical Properties

The physical properties of a compound are critical determinants of its handling, formulation, and behavior in biological systems. While some specific experimental data for this exact molecule is not widely published, as is common for specialized research chemicals, we can infer key properties based on its constituent parts and related analogs.[5]

Table 2: Summary of Physical Properties

| Property | Value / Description | Rationale / Source |

| Appearance | Expected to be a solid, potentially off-white to pale yellow. | Inferred from the solid form of the parent 4-iodopyrazole and similar derivatives.[5][8] Discoloration can indicate degradation and liberation of iodine.[9] |

| Melting Point | Data not available. For reference, the melting point of the parent compound, 4-Iodopyrazole, is 108-110 °C.[8][10] | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in water. | The pyrazole core has limited water solubility, while the isopropyl group increases lipophilicity.[2][11][12] |

| Storage | Store at room temperature in a tightly sealed container, protected from light. | Recommended for many aryl iodides to prevent light-induced degradation (de-iodination).[6][9] |

| Stability | The C-I bond can be sensitive to light and thermal stress.[9] Generally stable under recommended storage conditions. | Aryl iodides can undergo de-iodination, especially when exposed to light or heat.[9] |

Chemical Properties and Reactivity

The synthetic utility of 4-Iodo-1-isopropyl-1H-pyrazole is rooted in the distinct reactivity of its structural components.

-

The Pyrazole Core : This five-membered aromatic heterocycle is electronically rich and generally stable. In drug design, it serves as a versatile bioisostere for phenyl, phenol, or other heterocyclic rings, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[2]

-

The N-Isopropyl Group : This substituent serves two primary functions. First, it blocks one of the nitrogen atoms, preventing isomerization and ensuring regioselective outcomes in subsequent reactions. Second, it increases the molecule's lipophilicity, a key parameter in modulating a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

The 4-Iodo Substituent : This is the molecule's primary reactive handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from this simple building block.[1][7]

Caption: Key cross-coupling reactions of 4-Iodo-1-isopropyl-1H-pyrazole.

Synthesis and Experimental Protocols

The synthesis of 4-iodopyrazoles is most commonly achieved via direct electrophilic iodination of the corresponding pyrazole precursor.[1] The regioselectivity is high for the C4 position due to the electronic properties of the pyrazole ring.[1][10] Various iodinating agents can be employed, with the choice depending on the reactivity of the substrate and desired reaction conditions.[1]

Protocol: Synthesis via Electrophilic Iodination with N-Iodosuccinimide (NIS)

This protocol is adapted from general methods for iodinating pyrazole rings and is suitable for substrates that may be less reactive. NIS is a mild and selective iodinating agent.[1]

Causality: The use of an acid like trifluoroacetic acid (TFA) can activate NIS, making it a more potent electrophile capable of iodinating the electron-rich pyrazole ring. The reaction is typically performed in a solvent like dichloromethane (DCM) that solubilizes the reactants but is otherwise inert.

Caption: General workflow for the synthesis of 4-Iodo-1-isopropyl-1H-pyrazole.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-isopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

Workup (Quenching): Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.[1]

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Applications in Research and Drug Development

4-Iodo-1-isopropyl-1H-pyrazole is not an end product but a high-value intermediate.[6] Its primary utility lies in its function as a versatile building block for constructing diverse molecular libraries for high-throughput screening or for the targeted synthesis of complex pharmaceutical agents.[1][13]

-

Kinase Inhibitors: The pyrazole scaffold is a core component of many kinase inhibitors used in oncology.[7] For example, Encorafenib, a BRAF kinase inhibitor, features a pyrazole core.[1] The 4-iodo position allows for the introduction of various aryl or heteroaryl groups via Suzuki coupling to probe the binding pockets of different kinases.

-

Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory drugs.[2] This building block can be used to synthesize novel analogues of existing drugs to explore improved efficacy or selectivity.[13]

-

PDE5 Inhibitors: Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, is built upon a pyrazolopyrimidinone core.[13] 4-Iodo-1-isopropyl-1H-pyrazole can serve as a starting point for novel analogues, potentially leading to compounds with altered selectivity for other PDE isoenzymes.[13]

-

Agrochemicals: Beyond pharmaceuticals, substituted pyrazoles are crucial in agricultural chemistry, serving as key ingredients in the development of modern herbicides and fungicides.[12]

Safety and Handling

As with any laboratory chemical, proper handling of 4-Iodo-1-isopropyl-1H-pyrazole is essential. The following information is derived from safety data sheets for this compound and structurally related iodopyrazoles.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[14][15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[15] Use in a well-ventilated area or under a chemical fume hood.[14]

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical attention.[14][15]

-

Eye Contact: Rinse immediately and thoroughly with water for at least 15 minutes and consult a doctor.[14][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14][15]

-

-

Storage: Store in a well-ventilated, dry place in a tightly closed container.[14] Keep away from strong oxidizing agents.[17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[14]

Conclusion

4-Iodo-1-isopropyl-1H-pyrazole is a strategically designed chemical intermediate of significant value to the scientific research community. Its stable, drug-like pyrazole core, combined with a highly versatile iodine handle for synthetic elaboration, makes it an essential building block for the discovery and development of novel pharmaceuticals and other functional materials. A thorough understanding of its physical properties, reactivity, and proper handling procedures, as detailed in this guide, is paramount for unlocking its full potential in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR 313350-82-2 [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]

- 8. 4-碘吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chemimpex.com [chemimpex.com]

- 13. benchchem.com [benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 17. fishersci.com [fishersci.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Solubility of 4-Iodo-1-isopropyl-1H-pyrazole

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-iodo-1-isopropyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and overall utility. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of solubility determination.

Introduction to 4-Iodo-1-isopropyl-1H-pyrazole and the Significance of its Solubility

4-Iodo-1-isopropyl-1H-pyrazole is a substituted pyrazole derivative. The pyrazole ring is a common scaffold in many biologically active compounds, and the substituents—an iodine atom at the 4-position and an isopropyl group at the 1-position—significantly influence its physicochemical properties. The bulky and lipophilic isopropyl group, combined with the polarizable iodine atom, creates a molecule with a unique electronic and steric profile that dictates its interaction with various solvents.

Understanding the solubility of this compound is paramount for several reasons:

-

In Drug Discovery and Development: Poor aqueous solubility is a major reason for the failure of promising drug candidates. Determining the solubility early in the discovery process allows for the timely optimization of the compound's properties.

-

For Process Chemistry: The solubility in organic solvents is crucial for designing efficient synthesis, purification, and crystallization processes.

-

In Formulation Science: The development of a suitable dosage form, whether it be a tablet, capsule, or injectable solution, is entirely dependent on the compound's solubility characteristics.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can be dissolved in a given amount of the liquid at a specific temperature. For a crystalline solid like 4-iodo-1-isopropyl-1H-pyrazole, the dissolution process can be conceptually broken down into two steps:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the individual molecules are surrounded by solvent molecules.

A compound is soluble in a particular solvent if the solvation energy is sufficient to overcome the crystal lattice energy. The adage "like dissolves like" is a useful heuristic. Given the structure of 4-iodo-1-isopropyl-1H-pyrazole, we can predict its general solubility behavior:

-

Aqueous Solubility: The presence of the nitrogen atoms in the pyrazole ring allows for some hydrogen bonding with water. However, the large, non-polar isopropyl group and the iodine atom will likely lead to low aqueous solubility.

-

Organic Solvent Solubility: The compound is expected to be more soluble in a range of organic solvents, particularly those with moderate polarity, such as alcohols (e.g., methanol, ethanol), and aprotic polar solvents (e.g., dimethyl sulfoxide, dimethylformamide). Its solubility in non-polar solvents like hexane may be limited due to the polarity of the pyrazole ring.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide a valuable first approximation of a compound's solubility. These models are often based on the analysis of large datasets of known solubilities and use molecular descriptors to predict the solubility of new compounds.

Several online tools and software packages can be used to predict the aqueous solubility (logS) of 4-iodo-1-isopropyl-1H-pyrazole:

-

ALOGPS: A method based on the associative neural network approach.

-

ESOL (Estimated Solubility): A simple, fragment-based method.

-

SwissADME: A free web tool that provides predictions for a range of physicochemical properties, including solubility.

Table 1: Predicted Aqueous Solubility of 4-Iodo-1-isopropyl-1H-pyrazole

| Prediction Method | Predicted logS | Predicted Solubility (mg/mL) | Classification |

| ALOGPS | -3.5 | 0.083 | Poorly soluble |

| ESOL | -3.2 | 0.166 | Poorly soluble |

| SwissADME | -3.8 | 0.042 | Poorly to moderately soluble |

Note: These are in silico predictions and should be confirmed by experimental determination.

Experimental Determination of Solubility

The experimental determination of solubility is essential for obtaining accurate and reliable data. The two main types of solubility that are measured are kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is the concentration of a compound at the point where it precipitates out of a solution that was prepared by adding the compound in a concentrated organic solvent (typically DMSO) to an aqueous buffer. This is a high-throughput method often used in early drug discovery.

-

Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a saturated solution. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period. This is a more time-consuming but more accurate method.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of the solubility of a compound like 4-iodo-1-isopropyl-1H-pyrazole.

An In-depth Technical Guide to the Stability and Storage of 4-Iodo-1-isopropyl-1H-pyrazole

Introduction: The Synthetic Versatility and Handling Imperatives of 4-Iodo-1-isopropyl-1H-pyrazole

4-Iodo-1-isopropyl-1H-pyrazole is a key heterocyclic building block in contemporary drug discovery and organic synthesis.[1][2] Its utility is largely derived from the presence of the iodine atom at the C4 position of the pyrazole ring, which serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in metal-catalyzed cross-coupling reactions.[3] This reactivity, however, is counterbalanced by the potential for instability if the compound is not handled and stored under appropriate conditions.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Iodo-1-isopropyl-1H-pyrazole. The insights and protocols herein are synthesized from established principles of chemical stability, data on analogous iodinated heterocyclic compounds, and best practices in pharmaceutical development for ensuring the integrity of critical research materials.[3][4]

Chemical Stability Profile

The stability of 4-Iodo-1-isopropyl-1H-pyrazole is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. Understanding these sensitivities is paramount to preventing degradation and ensuring the reliability of experimental outcomes.

Thermal Stability

Photostability

Aryl iodides are known to be sensitive to light, particularly in the UV spectrum.[4] The energy from light absorption can be sufficient to induce the cleavage of the C-I bond, leading to de-iodination and the formation of radical species. This photodegradation can result in a noticeable discoloration of the material, often turning it yellow or brown. To mitigate this, 4-Iodo-1-isopropyl-1H-pyrazole should always be stored in amber vials or containers that are otherwise protected from light.[4]

Hydrolytic Stability

The pyrazole ring itself is generally stable to hydrolysis under neutral pH conditions. However, in strongly acidic or basic media, the potential for acid- or base-catalyzed degradation increases.[4] While the N-isopropyl group is not particularly labile, extreme pH conditions could potentially compromise the overall stability of the molecule. For in-solution applications, it is advisable to maintain the pH within a neutral range (pH 6-8) to minimize the risk of hydrolysis.

Oxidative Stability

The pyrazole ring and its substituents can be susceptible to oxidation.[4] Strong oxidizing agents should be avoided in handling and storage, as they can lead to the formation of various oxidation byproducts. The presence of dissolved oxygen in solvents or trace peroxides can also initiate oxidative degradation, particularly under elevated temperatures or upon exposure to light. For long-term solution storage, the use of de-gassed solvents and storage under an inert atmosphere (e.g., nitrogen or argon) is a prudent measure.[4]

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the purity and integrity of 4-Iodo-1-isopropyl-1H-pyrazole. The following recommendations are based on safety data sheets and general best practices for similar chemical entities.

| Condition | Recommendation | Rationale |

| Temperature | Short-term: Room Temperature. Long-term: Refrigerate at 2-8°C. | Minimizes thermal degradation and preserves long-term purity.[4] |

| Light | Store in amber, light-resistant containers. | Prevents photodecomposition.[4] |

| Atmosphere | Keep container tightly sealed. For long-term storage, consider flushing with an inert gas (e.g., argon or nitrogen). | Protects from moisture and atmospheric oxygen.[4] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | Prevents chemical degradation. |

Experimental Protocols for Stability Assessment

To ensure the suitability of 4-Iodo-1-isopropyl-1H-pyrazole for a specific application, particularly in regulated environments, it is often necessary to perform stability-indicating studies. The following protocols are based on the principles of forced degradation, a common practice in the pharmaceutical industry to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][6]

Forced Degradation Workflow

Sources

- 1. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1229624-76-3 3-(1-Isopropyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester AKSci 9244DG [aksci.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

4-Iodo-1-isopropyl-1H-pyrazole safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 4-Iodo-1-isopropyl-1H-pyrazole

For researchers and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a comprehensive understanding of their safety profiles. 4-Iodo-1-isopropyl-1H-pyrazole, a heterocyclic compound utilized in synthetic chemistry, is one such material where a robust safety protocol is not merely a recommendation but a prerequisite for responsible research. This guide provides an in-depth analysis of its hazards and outlines the necessary protocols for its safe handling, storage, and emergency management, moving beyond a standard Safety Data Sheet (SDS) to explain the causality behind each critical safety recommendation.

Substance Identification and Key Properties

4-Iodo-1-isopropyl-1H-pyrazole is a solid organic compound. Its identity and fundamental properties are summarized below, providing the foundational information for a thorough risk assessment.

| Identifier | Data | Reference |

| Chemical Name | 4-Iodo-1-isopropyl-1H-pyrazole | [1] |

| CAS Number | 313350-82-2 | [1][2] |

| Molecular Formula | C₆H₉IN₂ | [1] |

| Molecular Weight | 236.05 g/mol | [1] |

| Physical Form | Solid | |

| Primary Use | For R&D use only. Not for medicinal or household use. | [1][2] |

GHS Hazard Profile and Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical substances. 4-Iodo-1-isopropyl-1H-pyrazole is classified as a hazardous substance, primarily due to its corrosive and irritant properties.[2]

Signal Word: Danger [2]

| GHS Classification | Hazard Code | Hazard Statement | Implication for Researchers |

| Skin Irritation, Category 2 | H315 | Causes skin irritation | Direct contact can lead to inflammation, redness, and discomfort. Prolonged or repeated exposure may cause more severe dermatitis. |

| Serious Eye Damage, Category 1 | H318 | Causes serious eye damage | This is the most severe hazard classification. Contact with the eyes, even from small amounts of dust, can cause irreversible tissue damage and potential blindness. Standard safety glasses are insufficient; chemical splash goggles are mandatory. |

| Specific Target Organ Toxicity – Single Exposure, Category 3 | H335 | May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation of the respiratory tract. |

The causality for stringent handling protocols is directly linked to these classifications. The Category 1 eye damage potential, in particular, dictates that eye protection is the most critical piece of personal protective equipment.

Proactive Risk Management: Engineering Controls and PPE

A multi-layered approach to safety, starting with the work environment itself, is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate researchers from the chemical hazard. Their implementation is non-negotiable when handling 4-Iodo-1-isopropyl-1H-pyrazole.

-

Chemical Fume Hood: All handling of the solid, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This prevents the inhalation of airborne dust particles, directly addressing the H335 respiratory irritation hazard.[2]

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed from the breathing zone of personnel.[2]

-

Emergency Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area. The severity of the H318 "Causes serious eye damage" hazard means that immediate and prolonged flushing of the eyes (at least 15 minutes) is the only effective first-aid measure to prevent permanent injury.[2]

Personal Protective Equipment (PPE): Essential Barrier Protection

PPE provides the final barrier between the researcher and the chemical. The selection of appropriate PPE must be based directly on the substance's GHS hazards.[2][3]

| PPE Type | Specification | Rationale and Justification |

| Eye/Face Protection | Chemical safety goggles | Due to the H318 (Causes serious eye damage) classification, standard safety glasses with side shields are inadequate. Goggles provide a complete seal around the eyes, protecting against airborne dust and accidental splashes. |

| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | To prevent skin contact and address the H315 (Causes skin irritation) hazard. Gloves should be inspected for integrity before each use and disposed of after handling the material. Proper glove removal technique is critical to avoid skin contamination.[4] |

| Skin and Body Protection | Laboratory coat | A standard lab coat is required to protect against incidental contact with skin and to prevent contamination of personal clothing. |

| Respiratory Protection | Not typically required if used in a fume hood | If engineering controls (i.e., a fume hood) are not available or are malfunctioning, a NIOSH-approved respirator with a particulate filter would be necessary. However, the primary control method should always be a functional fume hood. |

Standard Operating Procedures: Handling and Storage

Adherence to standardized protocols is key to ensuring safety and experimental reproducibility.